molecular formula C10H10ClN B1431116 5'-Chlorospiro[cyclopropane-1,3'-indoline] CAS No. 1538359-43-1

5'-Chlorospiro[cyclopropane-1,3'-indoline]

Cat. No. B1431116
M. Wt: 179.64 g/mol
InChI Key: MKOPQNQNAIPLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5’-Chlorospiro[cyclopropane-1,3’-indoline]” is a chemical compound with the CAS Number: 1538359-43-1 . It has a molecular weight of 179.65 and its IUPAC name is 5’-chlorospiro[cyclopropane-1,3’-indoline] . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “5’-Chlorospiro[cyclopropane-1,3’-indoline]” is 1S/C10H10ClN/c11-7-1-2-9-8 (5-7)10 (3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“5’-Chlorospiro[cyclopropane-1,3’-indoline]” appears as a yellow to brown sticky oil to semi-solid .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Process : The compound 5'-Chlorospiro[cyclopropane-1,3'-indoline] and its variants have been synthesized through various chemical reactions. For example, a specific derivative was synthesized via a pseudo three-component reaction using mandelic acid as a catalyst. This compound was characterized using techniques like FT-IR, 1H NMR, and HRMS (Sharma et al., 2021).

Chemical Structure and Properties

  • Crystal Structure Determination : Single crystal X-ray crystallography was used to determine the crystal structure of the synthesized compound. The study found triclinic crystals with a specific space group and detailed how the crystal structure was stabilized by a system of molecular interactions (Sharma et al., 2021).
  • Hirshfeld Surface Analysis : This technique was applied for analyzing the molecular interactions in the crystal structure, contributing to understanding the compound's properties (Sharma et al., 2021).

Synthesis of Structurally Related Compounds

  • Indoline Alkaloids Synthesis : A cyclopropanation strategy has been employed in synthesizing indoline alkaloids, a class of natural products with potent biological activities. This strategy involved the cyclopropanation of simple indoles and enamines, crucial for constructing complex nitrogen-containing ring systems (Zhang et al., 2011).

Chemical Transformations and Reactions

  • Diastereoselective Synthesis : The compound has been involved in reactions yielding various functionalized spiro[cyclopropane-1,3'-indolines] with high diastereoselectivity. These reactions offer insights into the compound's versatility in chemical transformations (Qi et al., 2016).

Molecular Docking Studies

  • Inhibition Properties : Molecular docking studies have been performed to gain insights into the inhibition property of synthesized derivatives of 5'-Chlorospiro[cyclopropane-1,3'-indoline] for specific human enzymes. This application is significant for understanding the potential biological activities of these compounds (Sharma et al., 2021).

Safety And Hazards

The safety information for “5’-Chlorospiro[cyclopropane-1,3’-indoline]” includes hazard statements H302 and H317 . The precautionary statements are P280, P305+P351+P338 . The signal word is “Warning” and the pictogram is an exclamation mark .

properties

IUPAC Name

5-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOPQNQNAIPLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Chlorospiro[cyclopropane-1,3'-indoline]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Chlorospiro[cyclopropane-1,3'-indoline]
Reactant of Route 2
5'-Chlorospiro[cyclopropane-1,3'-indoline]
Reactant of Route 3
5'-Chlorospiro[cyclopropane-1,3'-indoline]
Reactant of Route 4
Reactant of Route 4
5'-Chlorospiro[cyclopropane-1,3'-indoline]
Reactant of Route 5
5'-Chlorospiro[cyclopropane-1,3'-indoline]
Reactant of Route 6
5'-Chlorospiro[cyclopropane-1,3'-indoline]

Citations

For This Compound
1
Citations
H Qin, Y Miao, K Zhang, J Xu, H Sun, W Liu, F Feng… - Tetrahedron, 2018 - Elsevier
A practical convenient conversion of oxindoles into the corresponding spirocyclopropyl oxindoles is achieved efficiently using bromoethylsulfonium salt, which is easily prepared on a …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.